molecular formula C23H17Cl2NO3 B11052876 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B11052876
M. Wt: 426.3 g/mol
InChI Key: IVYKASGWBUWEKN-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a hydroxy group, and an indolone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzyl chloride with an appropriate indole derivative under basic conditions, followed by oxidation and hydrolysis steps to introduce the hydroxy and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its indolone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

properties

Molecular Formula

C23H17Cl2NO3

Molecular Weight

426.3 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C23H17Cl2NO3/c24-18-10-6-11-19(25)16(18)14-26-20-12-5-4-9-17(20)23(29,22(26)28)13-21(27)15-7-2-1-3-8-15/h1-12,29H,13-14H2

InChI Key

IVYKASGWBUWEKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

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